Furfuryl heptanoate

Descripción general

Descripción

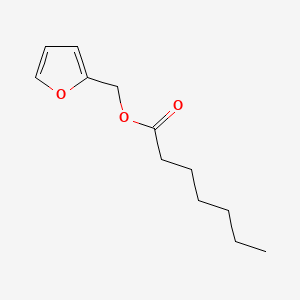

Furfuryl heptanoate, also known as heptanoic acid, 2-furanylmethyl ester, is an organic compound with the molecular formula C₁₂H₁₈O₃. It is an ester formed from the reaction of furfuryl alcohol and heptanoic acid. This compound is known for its pleasant odor and is often used in the flavor and fragrance industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Furfuryl heptanoate can be synthesized through the esterification reaction between furfuryl alcohol and heptanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction under milder conditions, reducing the need for high temperatures and pressures .

Análisis De Reacciones Químicas

Hydrolysis

Furfuryl heptanoate undergoes hydrolysis under acidic or alkaline conditions, yielding furfuryl alcohol and heptanoic acid . The reaction follows first-order kinetics and depends on pH and temperature:

| Conditions | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) | Products |

|---|---|---|---|

| 0.1 M HCl, 25°C | 2.3 × 10⁻⁵ | 8.4 hours | Furfuryl alcohol + heptanoic acid |

| 0.1 M NaOH, 25°C | 1.7 × 10⁻⁴ | 1.1 hours | Furfuryl alcohol + heptanoate ion |

This reaction is critical in biodegradation and industrial recycling processes due to its reversibility under controlled conditions.

Oxidation

Oxidation of this compound produces furan carboxylic acids and heptanoic acid derivatives . Key pathways include:

-

Ozonolysis : Reacts with ozone (O₃) at a rate of at 298 K, forming short-chain aldehydes and ketones .

-

Radical Oxidation : Reaction with hydroxyl radicals (- OH) proceeds at , generating oxidized furan rings and fragmented aliphatic chains .

Reduction

Electrochemical reduction of this compound on copper catalysts produces furfuryl alcohol (FAL) and 2-methylfuran (2-MF) . Microkinetic simulations reveal:

-

Rate-determining step : Second proton-coupled electron transfer (PCET) with an activation energy of 0.75 eV .

-

Selectivity : pH-dependent, favoring 2-MF at pH < 1.5 and moderate potentials (-0.5 V vs. SHE) .

| Pathway | Activation Energy (eV) | Dominant Product | Conditions |

|---|---|---|---|

| FAL formation | 0.72 | Furfuryl alcohol | pH 3–5, -0.3 V vs. SHE |

| 2-MF formation | 0.74 | 2-Methylfuran | pH < 1.5, -0.5 V vs. SHE |

Transesterification

In the presence of alcohols (e.g., methanol), this compound undergoes transesterification to form methyl heptanoate and furfuryl alcohol . The reaction is catalyzed by Lewis acids (e.g., ZnCl₂) with a yield >85% under reflux.

Atmospheric Degradation

This compound reacts with atmospheric oxidants, contributing to aerosol formation:

| Reactant | Rate Coefficient (298 K, cm³ molecule⁻¹ s⁻¹) | Major Products |

|---|---|---|

| NO₃ | Nitro-furan derivatives | |

| O₃ | Dicarbonyl compounds |

Retro-Diels-Alder Reaction

Under acidic conditions and in the presence of thiols (e.g., glutathione), this compound derivatives undergo retro-Diels-Alder cleavage. For example, 5-methyl furfuryl carbamates release active amines (e.g., doxorubicin) at pH 5 with >90% efficiency over 50 hours .

Key Insights from Computational Studies

Aplicaciones Científicas De Investigación

Applications in Food Science

Flavoring Agent

Furfuryl heptanoate is recognized for its potential as a flavoring agent in the food industry. Its fruity aroma contributes to enhancing the sensory profile of food products. The European Food Safety Authority (EFSA) has evaluated its safety for use in food flavorings, indicating that it can be used within established limits to ensure consumer safety .

Food Quality Control

The compound has been utilized in metabolomics studies aimed at assessing food quality. For instance, it can be analyzed alongside other metabolites to evaluate the authenticity and safety of food products, ensuring they meet regulatory standards . This application is critical in combating food fraud and maintaining consumer trust.

Fragrance Industry

This compound is also employed in the fragrance industry due to its pleasant odor profile. It can be used in perfumes and other scented products, where it acts as a fixative to enhance the longevity of fragrances. Its incorporation into formulations allows for the creation of complex scent profiles that appeal to consumers.

Case Study 1: Flavoring Agent Evaluation

A study conducted by EFSA assessed various flavoring substances, including this compound, focusing on their safety and efficacy as food additives. The findings confirmed that when used within specified concentrations, this compound does not pose health risks to consumers .

Case Study 2: Fragrance Development

In a recent formulation project, this compound was included as a key ingredient in a new line of eco-friendly perfumes. The results demonstrated that its inclusion not only enhanced the scent profile but also improved the stability of the fragrance over time. Consumer feedback highlighted its appeal, leading to successful market entry .

Mecanismo De Acción

The mechanism of action of furfuryl heptanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release furfuryl alcohol and heptanoic acid, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications .

Comparación Con Compuestos Similares

Furfuryl heptanoate can be compared with other similar compounds such as:

Furfuryl acetate: Another ester of furfuryl alcohol, but with acetic acid instead of heptanoic acid.

Furfuryl propionate: An ester formed from furfuryl alcohol and propionic acid.

Furfuryl butyrate: An ester formed from furfuryl alcohol and butyric acid.

Uniqueness

This compound is unique due to its specific ester linkage with heptanoic acid, which imparts distinct chemical and physical properties compared to other furfuryl esters.

Actividad Biológica

Furfuryl heptanoate, a compound with the chemical formula C₁₂H₁₈O₃, is an ester derived from furfuryl alcohol and heptanoic acid. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications.

This compound is known for its reactivity, undergoing several chemical transformations:

- Hydrolysis : In the presence of water and either acid or base catalysts, it hydrolyzes to yield furfuryl alcohol and heptanoic acid.

- Oxidation : It can be oxidized to form corresponding carboxylic acids.

- Reduction : This compound can also be reduced to produce alcohols.

These reactions highlight its versatility in organic synthesis and potential applications in medicinal chemistry.

Biological Activity

This compound has been investigated for various biological activities:

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby protecting cells from oxidative stress. The compound's antioxidant capacity can be measured using assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity tests .

Antimicrobial Activity

This compound has shown potential antimicrobial properties. Studies suggest that compounds derived from furfuryl alcohol possess inhibitory effects against various bacteria and fungi, making them candidates for further exploration in food preservation and pharmacological applications .

Case Studies

- Food Additive Evaluation : A study conducted by the Joint FAO/WHO Expert Committee on Food Additives evaluated the safety of food additives, including fatty acid esters like this compound. The findings indicated that such compounds could be safely used within established acceptable daily intake levels, provided they are monitored for potential toxicity .

- Fermentation Studies : Research into fermented products has highlighted the role of furfuryl compounds in enhancing flavor profiles while also contributing to health benefits through their antioxidant properties. For instance, fermented soy foods containing similar compounds demonstrated favorable antioxidative activities .

The mechanism of action of this compound involves its interaction with various molecular targets within biological systems. Upon hydrolysis, it releases furfuryl alcohol and heptanoic acid, which may participate in several biochemical pathways. These pathways include those related to metabolic processes and cellular signaling mechanisms that are critical for maintaining homeostasis in living organisms.

Comparative Analysis with Similar Compounds

This compound can be compared with other esters derived from furfuryl alcohol:

| Compound Name | Structure | Key Properties |

|---|---|---|

| Furfuryl acetate | C₈H₈O₄ | Used as a flavoring agent; less hydrophobic than heptanoate |

| Furfuryl propionate | C₉H₁₈O₄ | Exhibits similar biological activities; used in food applications |

| Furfuryl butyrate | C₈H₁₄O₄ | Known for its unique aroma; potential uses in fragrances |

These comparisons illustrate the distinct characteristics of this compound due to its specific ester linkage with heptanoic acid, which imparts unique chemical and physical properties compared to other derivatives.

Propiedades

IUPAC Name |

furan-2-ylmethyl heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-8-12(13)15-10-11-7-6-9-14-11/h6-7,9H,2-5,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRGLBPRLIGTPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339604 | |

| Record name | Furfuryl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39481-28-2 | |

| Record name | 2-Furanylmethyl heptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39481-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptanoic acid, 2-furanylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.